3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride
Description
3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride (CAS: 1609395-35-8) is a spirocyclic compound with a chromene (1-benzopyran) ring fused to a cyclopentane moiety. Its molecular formula is C₁₃H₁₇NO·ClH (MW: 239.74–240) . Key physicochemical properties include a LogP of 2.39, indicating moderate lipophilicity, and a purity range of 95–98% depending on the supplier . The compound is typically stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) and is supplied as a solid or 10 mM solution in DMSO for research applications .
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12;/h1-2,5-6,11H,3-4,7-9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJXSAZSYCAIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=CC=CC=C3O2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride (CAS No. 1609395-35-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 240.74 g/mol
- Solubility : Soluble in organic solvents; specific solubility data not widely reported .
Anti-inflammatory Activity
Research indicates that derivatives of spirochromenes exhibit significant anti-inflammatory effects. For instance, compounds synthesized through multicomponent reactions have shown greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The most active compounds demonstrated an anti-inflammatory ratio of 19.8 compared to standard treatments like dexamethasone .
Table 1: Comparison of Anti-inflammatory Activities
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have shown that certain derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 12.4 to 16.5 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity Data
| Bacteria | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.4 | |
| Bacillus cereus | 16.4 | |
| Escherichia coli | 16.5 | |
| Klebsiella pneumoniae | 16.1 |
Anticancer Activity
The compound has shown promise in anticancer research. Specific derivatives have been identified as potent inhibitors of cancer cell lines such as T-47D and MDA-MB-231 with IC50 values indicating effective growth inhibition . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
Case Study Example
A study highlighted the efficacy of a spirochromene derivative in inhibiting CDK2 activity, a crucial target in cancer therapy. The derivative exhibited an IC50 value of 20.1 nM against CDK2, suggesting strong potential for development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the spirochromene structure can significantly influence biological activity. For example, variations in substituents on the chromene ring can enhance both antibacterial and anticancer properties .
Table 3: Structure-Activity Relationship Findings
| Substituent | Activity Type | Observed Effect |
|---|---|---|
| R = H/Cl | Antibacterial | Increased activity against Gram-positive bacteria |
| R = CH3/OCH3 | Anticancer | Enhanced inhibitory activity on CDK2 |
Scientific Research Applications
Solubility and Storage
To prepare stock solutions, it is advised to select a solvent based on the product's solubility. Once the solution is prepared, it should be stored in separate packages to prevent product degradation caused by repeated freezing and thawing .
Storage conditions for stock solutions:
- At -80°C, use within 6 months
- At -20°C, use within 1 month
To increase solubility, heat the tube to 37°C and sonicate in an ultrasonic bath for some time .
Complete Stock Solution Preparation Table of 3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride
| 1 mg | 5 mg | 10 mg | |
|---|---|---|---|
| 1 mM | 4.1712 mL | 20.8559 mL | 41.7119 mL |
| 5 mM | 0.8342 mL | 4.1712 mL | 8.3424 mL |
| 10 mM | 0.4171 mL | 2.0856 mL | 4.1712 mL |
In vivo Formulation
To prepare a clear solution for in vivo use, follow these steps :
- Enter the required information (It is recommended to include an additional animal to account for potential loss during the experiment).
- Enter the in vivo formulation details.
Preparation method:
- Pre-dissolve the drug in DMSO. The amount of DMSO needed depends on the desired master liquid concentration (please contact the provider if the concentration exceeds the DMSO solubility of the batch).
- Take the required amount of DMSO master liquid.
- Add PEG300, mix and clarify.
- Add Tween 80, mix and clarify.
- Add ddH2O, mix and clarify.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Analysis
- Ring Size and Stability: The cyclopentane derivative (main compound) offers a balance between conformational flexibility and stability, making it suitable for long-term studies . Cyclobutane analogs (e.g., C₁₂H₁₆ClNO) exhibit higher ring strain, which may enhance reactivity but reduce shelf life .
Substituent Effects :
- LogP and Lipophilicity: The main compound’s LogP of 2.39 suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility .
Q & A
Q. What are the most reliable synthetic routes for preparing 3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves spiroannulation of chromene precursors with cyclopentane derivatives. For example, a two-step procedure may include (1) condensation of a chromene ketone with cyclopentylamine under acidic conditions, followed by (2) cyclization via intramolecular nucleophilic attack. Optimization can focus on solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalytic acid (HCl vs. H₂SO₄) to improve yield . NMR data (e.g., δ = 1.68–2.17 ppm for cyclopentane CH₂ groups) should guide structural validation .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include the cyclopentane protons (δ 1.68–2.17 ppm, multiplet) and aromatic protons (δ 6.77–7.42 ppm) from the chromene moiety .
- LC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 236.2) and detect impurities .
- HPLC : Purity >95% can be validated using a gradient elution method with UV detection at 254 nm .
Q. What stability considerations are critical for storing this hydrochloride salt in laboratory settings?
- Methodological Answer : Store under inert gas (argon) at −20°C in airtight, light-protected vials. Hydrochloride salts are hygroscopic; pre-dry storage containers and include desiccants (e.g., silica gel). Monitor decomposition via periodic HPLC analysis, particularly for amine oxidation or hydrolysis products .
Advanced Research Questions
Q. How can enantioselective synthesis of this spiro compound be achieved, and what catalysts are effective?
- Methodological Answer : Chiral resolution may employ bifunctional organocatalysts (e.g., L-proline-derived squaramides) to induce asymmetry during cyclization. For example, a Michael/hemiketalization cascade reaction with β,γ-unsaturated α-ketoesters can yield enantiomeric excess (ee) >90% . Screen chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for scalability.
Q. What mechanistic insights explain the biological activity of structurally related dihydrospiro compounds (e.g., enzyme inhibition)?
- Methodological Answer : Analogous spiropiperidine derivatives (e.g., stearoyl-CoA desaturase-1 inhibitors) exhibit activity via hydrophobic interactions with enzyme active sites. Molecular docking studies (using AutoDock Vina) can model binding between the spiroamine’s cyclopentane ring and hydrophobic pockets. Validate with enzymatic assays (IC50 determination) and SAR analysis of substituent effects on the chromene core .
Q. How can computational methods predict the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict pKa (amine group ≈ 9.2) and logP (estimated 2.8).
- MD Simulations : Assess solvation dynamics in aqueous and lipid bilayers to model membrane permeability .
- Reactivity : Use Frontier Molecular Orbital (FMO) theory to identify nucleophilic sites (e.g., amine group) for derivatization .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
Q. How does the compound’s stability vary under extreme pH or thermal conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
